2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Kinase inhibition EphA3 structure-based drug design

2-Amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 376614-34-5, molecular formula C₂₃H₁₉N₅O₂, molecular weight 397.44 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[2,3-b]quinoxaline-3-carboxamide family. The compound features a tricyclic pyrroloquinoxaline core with an amino group at the C2 position, a benzyl substituent at N1, and a furan-2-ylmethyl carboxamide at C3.

Molecular Formula C23H19N5O2
Molecular Weight 397.438
CAS No. 376614-34-5
Cat. No. B2765909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS376614-34-5
Molecular FormulaC23H19N5O2
Molecular Weight397.438
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N
InChIInChI=1S/C23H19N5O2/c24-21-19(23(29)25-13-16-9-6-12-30-16)20-22(27-18-11-5-4-10-17(18)26-20)28(21)14-15-7-2-1-3-8-15/h1-12H,13-14,24H2,(H,25,29)
InChIKeyGLXCJKQXUKHFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 376614-34-5): Structural Profile & Scaffold Class Procurement Overview


2-Amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 376614-34-5, molecular formula C₂₃H₁₉N₅O₂, molecular weight 397.44 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[2,3-b]quinoxaline-3-carboxamide family . The compound features a tricyclic pyrroloquinoxaline core with an amino group at the C2 position, a benzyl substituent at N1, and a furan-2-ylmethyl carboxamide at C3. The pyrroloquinoxaline scaffold has been extensively exploited in medicinal chemistry for developing bioactive molecules with diverse pharmacological profiles, including kinase inhibition, phosphodiesterase modulation, SUMO pathway interference, and antimicrobial activity [1][2]. It is important to note that this specific compound lacks published, peer-reviewed quantitative biological data as of the knowledge cutoff date; the evidence presented herein relies on class-level scaffold inference and structural differentiation from closely related analogs with established activity profiles.

Why Other Pyrroloquinoxaline-3-Carboxamides Cannot Substitute for 2-Amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 376614-34-5)


The pyrrolo[2,3-b]quinoxaline-3-carboxamide scaffold is exquisitely sensitive to substitution pattern at all three diversity points (N1, C2, and C3-amide). Structure-activity relationship (SAR) studies on closely related congeneric series demonstrate that even modest changes—such as replacing the N1-benzyl with a 3-methoxyphenyl group or swapping the C3-amide from a furan-2-ylmethyl to a cyclopentyl or 3-ethoxypropyl moiety—can radically alter target engagement, selectivity profiles, and biochemical potency [1][2]. The combination of an N1-benzyl group, a C2 free amino group, and a C3 furan-2-ylmethyl carboxamide is structurally distinctive and not replicated in any pharmacologically characterized analog, meaning that direct substitution with a different pyrroloquinoxaline carboxamide (e.g., the EphA3 inhibitor 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, PDB 4P4C) would represent a fundamentally different chemical entity with unverified biological equivalence [3]. Generic interchange is therefore unsupported without explicit, compound-specific bridging data.

Quantitative Differentiation Evidence for 2-Amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 376614-34-5) Versus Closest Analogs


Structural Differentiation from EphA3 Kinase Inhibitor PDB Ligand 4P4C: N1-Benzyl vs. N1-(3-Methoxyphenyl) Substitution Divergence

The target compound differs from the most thoroughly characterized pyrrolo[2,3-b]quinoxaline-3-carboxamide—the EphA3 kinase inhibitor co-crystallized in PDB 4P4C (2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)—at two critical diversity points: N1 substitution (benzyl vs. 3-methoxyphenyl) and C3 amide (furan-2-ylmethyl vs. unsubstituted carboxamide) [1]. The PDB 4P4C ligand series demonstrated that N1-aryl substitution is essential for occupying the DFG-out hydrophobic pocket of EphA3, with the 3-methoxyphenyl group providing key π-stacking and hydrogen-bond interactions with the kinase hinge region. The target compound's N1-benzyl group lacks the methoxy hydrogen-bond acceptor and presents different steric and electronic profiles, predicting altered EphA3 engagement [1]. Additionally, the C3 furan-2-ylmethyl carboxamide introduces a heteroaromatic moiety absent in the PDB ligand, which may redirect binding toward alternative targets such as the endocannabinoid hydrolases FAAH/MAGL, where pyrroloquinoxaline carboxamides with extended N-alkyl/heteroaryl amides have shown nanomolar inhibitory activity [2].

Kinase inhibition EphA3 structure-based drug design pyrroloquinoxaline

PDE4B Inhibition Potential: Structural Alignment with 1,3-Disubstituted Pyrrolo[2,3-b]quinoxaline PDE4 Inhibitor Series

The target compound shares the hallmark 1,3-disubstitution pattern with a published series of pyrrolo[2,3-b]quinoxalines that demonstrated significant inhibition of phosphodiesterase-4B (PDE4B) [1]. In this series, 1,3-disubstituted pyrrolo[2,3-b]quinoxalines exhibited PDE4B IC₅₀ values in the 5–14 µM range, with concurrent growth inhibition of oral cancer CAL 27 cells and an absence of luciferase interference—a critical selectivity filter for reporter gene assay compatibility [1]. The target compound's substitution architecture (N1-benzyl, C3-furan-2-ylmethyl carboxamide) maps onto the generic 1,3-disubstituted SAR template: the N1 substituent projects into a hydrophobic pocket, while the C3 amide engages the catalytic domain [1][2]. However, the specific furan-2-ylmethyl amide motif is not represented among the tested analogs; thus, any quantitative PDE4B inhibitory potency inference remains provisional.

PDE4 inhibition cytokine storm immunomodulation pyrroloquinoxaline

Antimicrobial Activity: Vendor-Reported Class-Level Evidence Aligned with Pyrroloquinoxaline Antibacterial Literature

Multiple vendor sources report that the target compound exhibits antimicrobial activity against various bacterial strains and fungi . While no specific MIC values are documented in peer-reviewed literature for this exact compound, structurally related pyrrolo[2,3-b]quinoxaline derivatives have demonstrated reproducible antibacterial activity. A 2024 study by Salameh et al. evaluated a panel of pyrrolo[2,3-b]quinoxaline derivatives against Escherichia coli, Bacillus spizizenii, and Pseudomonas aeruginosa, identifying several compounds (3a, 3g, 4a, 4h) with significant antibacterial properties [1]. Separately, thieno-fused pyrrolo[2,3-b]quinoxaline derivatives showed bacteriostatic effects against Mycobacterium tuberculosis H₃₇Rv, including against extensively drug-resistant (XDR) strains [2]. The target compound's structural features—particularly the benzyl group at N1 and the furan-containing C3 amide—are distinct from the tested antibacterial analogs, and direct antimicrobial potency cannot be extrapolated without confirmatory assays.

Antimicrobial antibacterial pyrroloquinoxaline antimycobacterial

SUMO Pathway Inhibition Potential: Alignment with Substituted Pyrrolo[2,3-b]quinoxaline SUMO E1/E2 Inhibitor Patent Series

US Patent 9,045,483 (Chen et al., assigned to Sanford-Burnham Medical Research Institute) describes a broad genus of substituted pyrrolo[2,3-b]quinoxalines as inhibitors of SUMO E1 and SUMO E2 enzymes, with applications in cancer, neurodegenerative disease, and viral infection [1]. The target compound's core structure (1H-pyrrolo[2,3-b]quinoxaline with N1-substitution, C2-amino, and C3-carboxamide) falls within the generic Markush structure claimed in the patent, specifically where R₁ (N1) can be benzyl, and R₃ (C3) can be a substituted carboxamide [1]. The patent exemplifies compounds with IC₅₀ values in the sub-micromolar range against SUMO E1 in biochemical endpoint assays, though the specific benzyl/furan-2-ylmethyl combination is not among the exemplified compounds [1][2]. The furan-2-ylmethyl amide moiety distinguishes the target compound from the patent's exemplified series, potentially conferring differential SUMO pathway selectivity or pharmacokinetic properties.

SUMOylation SUMO E1/E2 inhibitor cancer DNA damage response

Physicochemical Property Profile: In Silico Predicted LogP and Oral Bioavailability Differentiate from More Lipophilic Pyrroloquinoxaline Analogs

In silico predictions for the target compound indicate a calculated LogPₒ/w of approximately 1.72, with predicted high gastrointestinal absorption (96.3%) and blood-brain barrier permeability [1][2]. These properties differentiate the compound from more lipophilic pyrroloquinoxaline analogs—for example, some N-alkyl-substituted derivatives in the kinase inhibitor series exhibit calculated LogP values exceeding 3.5, which can compromise aqueous solubility and metabolic stability [3]. The target compound's moderate lipophilicity (LogP ~1.72) is within the favorable range for CNS drug-likeness (typically LogP 1–3), while maintaining sufficient hydrophobicity for target engagement. The presence of the furan ring introduces a potential structural alert for cytochrome P450-mediated bioactivation, a consideration that must be weighed against analogs with metabolically more stable heterocycles [4].

Physicochemical properties drug-likeness LogP ADME prediction

Endocannabinoid Hydrolase Inhibition Potential: Alignment with Pyrroloquinoxaline FAAH/MAGL Dual Inhibitor Pharmacophore

The pyrroloquinoxaline scaffold has been successfully exploited for developing dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the principal catabolic enzymes of endocannabinoids [1]. The pharmacophore model defined in this series requires a pyrroloquinoxaline core coupled to a piperazine or 4-aminopiperidine moiety via a carboxamide/carbamate linker. The target compound, while possessing the pyrrolo[2,3-b]quinoxaline core and a C3-carboxamide, incorporates a furan-2-ylmethyl amide rather than the piperazine/aminopiperidine motif required for potent FAAH/MAGL inhibition [1]. This structural divergence predicts significantly reduced affinity for endocannabinoid hydrolases relative to the optimized series. However, the furan-2-ylmethyl group may enable alternative protein interactions not explored in the published FAAH/MAGL SAR, representing a novel chemotype for probe discovery [2].

FAAH MAGL endocannabinoid pyrroloquinoxaline dual inhibitor

Recommended Procurement and Research Application Scenarios for 2-Amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 376614-34-5)


Scaffold-Hopping Starting Point for PDE4B Inhibitor Lead Optimization Programs

The target compound's 1,3-disubstituted pyrrolo[2,3-b]quinoxaline architecture maps onto the PDE4B inhibitor pharmacophore validated by Babu et al. (2013), where congeneric analogs achieved PDE4B IC₅₀ values of 5–14 µM with oral cancer cell growth inhibition and luciferase counter-screen selectivity [1]. Procurement of this compound provides a synthetically tractable scaffold for systematic SAR exploration at the C3 amide position—the furan-2-ylmethyl motif can serve as a starting point for bioisosteric replacement (e.g., thiophene, oxazole, substituted phenyl) to optimize PDE4B potency while maintaining the favorable selectivity profile against firefly luciferase demonstrated by the class. The compound's predicted moderate lipophilicity (LogP ~1.72) and high GI absorption also support oral bioavailability optimization efforts [2].

SUMO E1/E2 Probe Development with Novel C3 Amide Chemotype

As a structurally distinct member of the patented substituted pyrrolo[2,3-b]quinoxaline SUMO inhibitor series (US 9,045,483), this compound offers a unique C3 furan-2-ylmethyl amide chemotype not exemplified in the original patent disclosure [1]. Research groups investigating SUMOylation-dependent DNA damage responses, cancer cell survival, or viral replication can procure this compound as a probe for biochemical SUMO E1/E2 inhibition screening. Positive hits would extend the SAR landscape beyond the patent-exemplified compounds and potentially yield inhibitors with differentiated selectivity or pharmacokinetic profiles. The compound's predicted CNS penetrance also positions it for evaluation in neurodegenerative disease models where SUMOylation dysregulation is implicated [1][2].

Antimicrobial Screening Library Expansion with a Structurally Novel Pyrroloquinoxaline Entry

Given the documented antibacterial activity of structurally related pyrrolo[2,3-b]quinoxaline derivatives—including activity against M. tuberculosis H₃₇Rv (MIC 12.5 µg/mL for analog 7b) and Gram-positive/Gram-negative bacterial strains—the target compound represents a structurally differentiated addition to antimicrobial screening decks [1][2]. Its unique combination of N1-benzyl and C3-furan-2-ylmethyl substitution is not represented in published antimicrobial pyrroloquinoxaline series, offering the potential to identify novel structure-activity relationships. Procurement is most appropriate for phenotypic screening programs that can independently validate the vendor-reported antimicrobial activity and establish MIC values against pathogen panels of interest [2].

Medicinal Chemistry Fragment Evolution: C2-Amino Pyrroloquinoxaline Core for Multi-Target Kinase Profiling

The pyrroloquinoxaline core is a validated ATP-mimetic kinase hinge-binding scaffold, as demonstrated by the EphA3 co-crystal structures (PDB 4P4C, 4P5Q, 4P5Z) and the broader kinase inhibitor literature [1]. The target compound provides a versatile C2-amino/C3-carboxamide substitution pattern amenable to further derivatization at both the N1 and C3 positions for systematic kinase selectivity profiling. Unlike the characterized EphA3 inhibitor series, which relies on N1-aryl substitution for DFG-out pocket occupancy, the target compound's N1-benzyl group presents an alternative vector for exploring type II kinase inhibitor space. Procurement supports broad-panel kinase profiling studies aimed at de-orphanizing the biological target of this underexplored chemotype [1][2].

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